Dopamine quinone

Description

Structure

3D Structure

Properties

IUPAC Name |

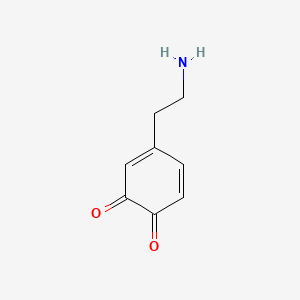

4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPXZWUZIOASKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198716 | |

| Record name | Dopamine quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopamine quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50673-96-6 | |

| Record name | Dopamine quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50673-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopamine quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopamine quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopamine quinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopamine quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of Dopamine Quinone from Dopamine Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopamine (B1211576), a critical catecholamine neurotransmitter, is intrinsically linked to motor control, motivation, and reward. However, its chemical nature renders it susceptible to oxidation, a process that generates highly reactive and neurotoxic species. Central to this process is the formation of dopamine quinone, an electrophilic molecule that plays a significant role in the pathophysiology of neurodegenerative disorders, most notably Parkinson's disease. This technical guide provides a comprehensive overview of the mechanisms of dopamine oxidation, the kinetics and thermodynamics of this compound formation, and its downstream pathological consequences. Detailed experimental protocols for studying this process and its effects are also presented to facilitate further research in this critical area of neuroscience and drug development.

The Chemical Landscape of Dopamine Oxidation

The oxidation of dopamine to this compound is a complex process that can occur through both enzymatic and non-enzymatic pathways. The resulting this compound is a highly reactive electrophile that can engage in several subsequent reactions, including intramolecular cyclization and covalent adduction to cellular nucleophiles.

Non-Enzymatic Oxidation (Autoxidation)

In the physiological environment of the cytosol (pH ~7.4), dopamine can spontaneously oxidize, a process known as autoxidation. This reaction is significantly influenced by the presence of oxygen and transition metals such as iron and copper.[1][2] The process can be initiated by a one-electron oxidation to form a dopamine o-semiquinone radical, which can then be further oxidized to dopamine o-quinone.[3] Alternatively, a two-electron oxidation can directly yield dopamine o-quinone.[4] The rate of autoxidation is pH-dependent, increasing at a more alkaline pH.[5][6]

Enzymatic Oxidation

Several enzymes can catalyze the oxidation of dopamine. Tyrosinase, for instance, facilitates a two-electron oxidation of dopamine to dopamine o-quinone.[7] Peroxidases, such as prostaglandin (B15479496) H synthase, can also co-oxidize dopamine to its quinone form.[8] The enzymatic degradation of dopamine by monoamine oxidase (MAO) also contributes to oxidative stress through the production of hydrogen peroxide, which can further drive dopamine oxidation.[9]

Subsequent Reactions of this compound

Once formed, this compound is unstable at physiological pH and readily undergoes further reactions.[10]

-

Intramolecular Cyclization: this compound can rapidly cyclize to form leukoaminochrome, which is then oxidized to aminochrome.[11] Aminochrome is a relatively stable intermediate that can be further metabolized and is implicated in neurotoxicity.[12]

-

Nucleophilic Addition: As a potent electrophile, this compound can react with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[13] This adduction can lead to the formation of quinoproteins, altering protein structure and function.[14]

Quantitative Data on Dopamine Oxidation

The following tables summarize key quantitative data related to the oxidation of dopamine and the properties of the resulting quinone.

Table 1: Redox Potentials

| Redox Couple | Standard Redox Potential (E°) | Conditions | Reference(s) |

| Dopamine / this compound | ~0.63 V | Theoretical Calculation | [15] |

| Dopamine Oxidation | ~0.6 V | at pH 7.4 | [16] |

| Dopamine-o-quinone Reduction | ~-0.2 V | at pH 7.4, scan rate 400 V/s | [16] |

Table 2: Kinetic Parameters

| Reaction | Rate Constant | Conditions | Reference(s) |

| Dopamine Autoxidation (H₂O₂ production) | 0.24 µM h⁻¹ | 20 µM Dopamine, pH 7.4 | [5] |

| This compound Cyclization | 0.91 s⁻¹ | pH 6.6 | [17] |

| This compound Cyclization | 7.6 s⁻¹ | pH 7.6 | [17] |

| Reaction of Cyclodopa with Dopaquinone | 5.3 x 10⁶ M⁻¹s⁻¹ | Pulse radiolysis | [17][18] |

| •OH initiated oxidation of protonated dopamine | 2.51 x 10¹⁰ M⁻¹s⁻¹ | Aqueous solution | [19] |

Experimental Protocols

Electrochemical Analysis of Dopamine Oxidation using Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of dopamine. Fast-scan cyclic voltammetry (FSCV) offers sub-second temporal resolution, making it ideal for monitoring real-time changes in dopamine concentration.[20]

Objective: To monitor the oxidation of dopamine to this compound and its subsequent reduction.

Materials:

-

Dopamine hydrochloride

-

1 M Sulfuric acid

-

McIlvaine buffer (0.1 M citric acid, 0.2 M disodium (B8443419) phosphate)

-

Glassy carbon working electrode

-

Ag/AgCl reference electrode

-

Platinum wire counter electrode

-

Potentiostat

-

Electrochemical cell

-

Nitrogen or argon gas for deoxygenation

-

Polishing materials (0.05 µm alumina)

Procedure:

-

Preparation of Dopamine Solution (pH ~1.0):

-

Accurately weigh approximately 10 mg of dopamine hydrochloride and dissolve it in 50.00 mL of 1 M sulfuric acid in a volumetric flask.[21]

-

-

Preparation of Dopamine Solution (pH ~7.0):

-

Electrode Preparation:

-

Polish the glassy carbon electrode for approximately 1 minute with 0.05 µm alumina (B75360) slurry on a polishing pad.[21]

-

Rinse the electrode thoroughly with deionized water and sonicate briefly to remove any adhered alumina particles.

-

-

Electrochemical Measurement:

-

Place about 10 mL of the dopamine solution into the electrochemical cell.[21]

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 10 minutes.[21]

-

Assemble the three-electrode system in the cell.

-

For the pH 7.0 solution, apply a triangular waveform potential, scanning from an initial potential of -0.4 V to +1.3 V and back to -0.4 V at a scan rate of 400 V/s, with a repetition frequency of 10 Hz.[22]

-

For the pH 1.0 solution, scan from an initial potential of 0.00 V to a positive potential limit of +1.00 V at scan rates of 50 and 100 mV/s.[21]

-

-

Data Analysis:

-

Record the resulting cyclic voltammograms. The anodic peak corresponds to the oxidation of dopamine to this compound, and the cathodic peak represents the reduction of this compound back to dopamine.

-

Analyze the peak currents and potentials to determine redox potentials and study the reaction kinetics.

-

Quantification of Dopamine and its Metabolites by HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the simultaneous measurement of dopamine and its metabolites in biological samples.

Objective: To separate and quantify dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in brain tissue homogenates.

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase: 50 mM sodium acetate (B1210297) and methanol[23]

-

Dopamine, DOPAC, and HVA standards

-

Perchloric acid

-

Brain tissue samples

-

Homogenizer

-

Centrifuge

Procedure:

-

Standard Preparation:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Analysis:

-

Inject a fixed volume of the standards and samples onto the HPLC system.

-

Record the chromatograms.

-

-

Data Quantification:

-

Identify the peaks for dopamine, DOPAC, and HVA based on their retention times compared to the standards.

-

Quantify the concentration of each analyte in the samples by comparing the peak areas to the calibration curve.

-

Proteomic Analysis of this compound-Protein Adducts

This protocol outlines a chemical proteomics approach to identify proteins modified by this compound.

Objective: To enrich and identify proteins that are covalently modified by this compound in a cellular context.

Materials:

-

Cell culture reagents

-

Dopamine hydrochloride

-

Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

-

Bio-orthogonal probe (e.g., BCN-biotin)

-

Streptavidin magnetic beads

-

Mass spectrometer (LC-MS/MS)

Procedure:

-

Cell Treatment:

-

Culture cells (e.g., HCT 116) to the desired confluency.

-

Treat the cells with dopamine to induce protein dopaminylation.[26]

-

-

Protein Extraction and Labeling:

-

Extract cellular proteins using a suitable lysis buffer.[26]

-

Oxidize the dopamine residues on the modified proteins to this compound by incubating with K₃[Fe(CN)₆].[26]

-

Add the BCN-biotin probe to the protein lysate to allow for a bio-orthogonal [4+2] cycloaddition reaction with the this compound.[26]

-

-

Enrichment of Modified Proteins:

-

Incubate the probe-labeled protein lysate with streptavidin magnetic beads to enrich the biotinylated proteins.[26]

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Mass Spectrometry Analysis:

-

Elute the enriched proteins from the beads.

-

Digest the proteins into peptides (e.g., with trypsin).

-

Analyze the peptide mixture by LC-MS/MS to identify the modified proteins and the specific sites of modification.

-

Signaling Pathways and Pathological Consequences

The formation of this compound is a key event in the cascade of neurotoxicity observed in Parkinson's disease and other neurodegenerative conditions.

Interaction with α-Synuclein

This compound can interact with α-synuclein, a protein central to Parkinson's disease pathology. This interaction can stabilize soluble oligomeric forms of α-synuclein, which are thought to be the primary neurotoxic species.[3][27] This prevents the formation of larger, less toxic amyloid fibrils. These stabilized oligomers can disrupt cellular membranes and other critical cellular processes.[3]

Mitochondrial Dysfunction

This compound is a potent inhibitor of mitochondrial respiration, particularly targeting Complex I of the electron transport chain.[28][29] This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and can trigger the opening of the mitochondrial permeability transition pore, a key event in apoptosis.[29][30]

Proteasomal and Lysosomal Dysfunction

The adduction of this compound to proteins can lead to the formation of dysfunctional, aggregated proteins. This places a significant burden on the cell's protein degradation machinery, including the ubiquitin-proteasome system and the autophagy-lysosomal pathway. The accumulation of these modified proteins can further exacerbate cellular stress and contribute to cell death.[31]

Visualizations

Caption: The oxidation pathway of dopamine to this compound and its subsequent reactions.

Caption: A typical experimental workflow for identifying protein targets of this compound.

Caption: Key signaling pathways involved in this compound-mediated neurotoxicity.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. Cu(II)-catalyzed oxidation of dopamine in aqueous solutions: mechanism and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine induces soluble α-synuclein oligomers and nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine oxidation at gold electrodes: mechanism and kinetics near neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Kinetic Modeling of pH-Dependent Oxidation of Dopamine by Iron and Its Relevance to Parkinson's Disease [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemical intermediates in dopamine oxidation by tyrosinase, and kinetic studies of the process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proteome-Wide Profiling of Cellular Targets Modified by Dopamine Metabolites Using a Bio-Orthogonally Functionalized Catecholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unipv.it [iris.unipv.it]

- 10. researchgate.net [researchgate.net]

- 11. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson’s Disease: Evidence, Tools, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Toward Precise Modeling of Dopamine Release Kinetics: Comparison and Validation of Kinetic Models Using Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rate constants for the first two chemical steps of eumelanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. asdlib.org [asdlib.org]

- 22. rsc.org [rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. besjournal.com [besjournal.com]

- 25. protocols.io [protocols.io]

- 26. biorxiv.org [biorxiv.org]

- 27. Dopamine quinones interact with alpha-synuclein to form unstructured adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Dopamine oxidation alters mitochondrial respiration and induces permeability transition in brain mitochondria: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mitochondrial dysfunction mediated by quinone oxidation products of dopamine: Implications in dopamine cytotoxicity and pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Autoxidation of Dopamine to Quinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spontaneous autoxidation of dopamine (B1211576) to dopamine quinone. It covers the core chemical mechanisms, influential factors, and the significant physiological and pathological implications of this reaction, particularly in the context of neurodegenerative diseases. This guide also offers detailed experimental protocols for studying this process and presents key quantitative data in a structured format.

Introduction

Dopamine, a critical catecholamine neurotransmitter, is intrinsically susceptible to oxidation. In aqueous solutions, particularly at physiological pH, dopamine can undergo spontaneous autoxidation, a non-enzymatic reaction with molecular oxygen. This process leads to the formation of this compound, a highly reactive electrophilic molecule. The generation of this compound and associated reactive oxygen species (ROS) is implicated in the oxidative stress observed in dopaminergic neurons and is a key area of investigation in the pathogenesis of neurodegenerative disorders such as Parkinson's disease.[1] Understanding the intricacies of dopamine autoxidation is therefore crucial for the development of therapeutic strategies aimed at mitigating its neurotoxic effects.[2][3]

Chemical Mechanism of Dopamine Autoxidation

The spontaneous autoxidation of dopamine is a multi-step process that is highly dependent on environmental conditions. The core of the reaction involves the oxidation of the catechol moiety of dopamine.

The initial step is the oxidation of dopamine to a dopamine o-semiquinone radical, which involves the reduction of an oxygen molecule to a superoxide (B77818) radical.[2][4] This semiquinone radical can then undergo a further one-electron oxidation to form dopamine o-quinone, generating another superoxide radical in the process.[4] Alternatively, two dopamine o-semiquinone radicals can disproportionate to yield one molecule of dopamine and one molecule of dopamine o-quinone.[2][4]

At physiological pH, dopamine o-quinone is highly unstable and readily undergoes an intramolecular cyclization via a 1,4-Michael addition to form leukoaminochrome.[5][6] This is then oxidized to aminochrome.[5][6] The entire process is accompanied by the generation of reactive oxygen species, including superoxide anions and hydrogen peroxide.[7]

Factors Influencing the Rate of Autoxidation:

-

pH: The rate of dopamine autoxidation is strongly pH-dependent. The reaction is significantly faster at neutral to alkaline pH compared to acidic conditions.[6][8] At acidic pH (below 5.6), dopamine has a half-life on the order of days, whereas at a pH of 7.4, it is a matter of minutes.[9] This is because the deprotonation of the hydroxyl groups on the catechol ring, which is favored at higher pH, facilitates oxidation.

-

Oxygen: Molecular oxygen is a key reactant in the initial stages of autoxidation. The concentration of dissolved oxygen can therefore influence the reaction rate.

-

Metal Ions: Transition metal ions, such as manganese (Mn²⁺) and iron (Fe³⁺), can catalyze the autoxidation of dopamine.[10][11] Manganese, for instance, can form a complex with dopamine, facilitating electron transfer and accelerating quinone formation.[10]

-

Antioxidants and Other Molecules: Antioxidants like N-acetylcysteine and resveratrol (B1683913) can effectively block the formation of dopamine-DNA adducts by scavenging the reactive quinone species.[6] Glutathione (GSH) can also conjugate with this compound, thereby detoxifying it.[12]

Physiological and Pathological Significance

The autoxidation of dopamine is not merely a chemical curiosity; it has profound implications for cellular function and pathology.

Neurotoxicity and Parkinson's Disease

The products of dopamine autoxidation, namely this compound and the associated reactive oxygen species, are highly cytotoxic. This compound is a potent electrophile that can react with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[13] This can lead to the formation of protein adducts, altering their structure and function.[10] Such modifications can impair critical cellular processes, including mitochondrial function and the ubiquitin-proteasome system, contributing to the neurodegenerative cascade seen in Parkinson's disease.[2][3] The accumulation of these quinone-protein adducts is thought to be a key factor in the selective vulnerability of dopaminergic neurons.[10]

Oxidative Stress

The generation of superoxide radicals and hydrogen peroxide during dopamine autoxidation contributes significantly to oxidative stress within dopaminergic neurons.[7] This increased oxidative load can overwhelm the cell's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA.

Neuromelanin Formation

Under certain conditions, the products of dopamine autoxidation can polymerize to form neuromelanin, the dark pigment found in dopaminergic neurons of the substantia nigra.[5] While neuromelanin can sequester potentially toxic molecules, its accumulation and interaction with iron may also contribute to oxidative stress and neuronal vulnerability.[8]

Quantitative Data

The following tables summarize key quantitative data related to the spontaneous autoxidation of dopamine.

| pH | Rate Constant (k) | Half-life (t₁/₂) | Reference(s) |

| 5.6 | ~ days | ~ days | [9] |

| 7.0 | - | - | - |

| 7.1 | 0.000586 s⁻¹ | 19.7 min | [6][8] |

| 7.4 | 0.147 s⁻¹ | 4.7 s | [8][9] |

| 8.0 | 0.0368 s⁻¹ | 18.8 s | [6][8] |

| 9.0 | - | - | - |

Table 1: pH-Dependence of Dopamine Autoxidation Rate. This table illustrates the dramatic effect of pH on the rate of dopamine autoxidation. The reaction is significantly accelerated at physiological pH (7.4) and beyond.

| Condition | Effect on Autoxidation Rate | Mechanism | Reference(s) |

| Catalysts | |||

| Manganese (Mn²⁺) | Increase | Forms a reactive complex with dopamine, facilitating electron transfer. | [10] |

| Iron (Fe³⁺) | Increase | Catalyzes the oxidation of dopamine. | [11] |

| Inhibitors/Scavengers | |||

| N-acetylcysteine (NAC) | Decrease | Scavenges this compound. | [6] |

| Resveratrol | Decrease | Scavenges this compound. | [6] |

| Glutathione (GSH) | Decrease | Conjugates with this compound. | [12] |

| Superoxide Dismutase (SOD) | Modulates | Scavenges superoxide radicals, affecting the overall reaction cascade. | [14] |

| Catalase | Modulates | Decomposes hydrogen peroxide, a byproduct of the reaction. | [14] |

Table 2: Influence of Catalysts and Inhibitors on Dopamine Autoxidation. This table highlights key substances that can either promote or inhibit the autoxidation of dopamine, providing insights into potential therapeutic targets.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the spontaneous autoxidation of dopamine.

Spectrophotometric Monitoring of Dopamine Autoxidation

This protocol allows for the real-time monitoring of this compound formation by measuring the increase in absorbance at a specific wavelength.

Materials:

-

Dopamine hydrochloride

-

Phosphate (B84403) buffer (various pH values, e.g., 6.0, 7.4, 8.0)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of dopamine hydrochloride in deoxygenated water.

-

Prepare phosphate buffers at the desired pH values.

-

In a cuvette, add the appropriate phosphate buffer.

-

Initiate the reaction by adding a small volume of the dopamine stock solution to the cuvette and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 480 nm (the characteristic absorbance wavelength for aminochrome, a downstream product of this compound).

-

Record the absorbance at regular time intervals (e.g., every 30 seconds) for a set duration.

-

The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.

HPLC-ECD for the Detection of Dopamine and its Oxidation Products

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive method for separating and quantifying dopamine and its metabolites, including this compound adducts.[14][15][16]

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octane (B31449) sulfonic acid)

-

Dopamine standards and samples

-

Perchloric acid (for sample precipitation)

Procedure:

-

Sample Preparation:

-

For in vitro experiments, collect aliquots of the reaction mixture at different time points.

-

For in vivo or cell culture experiments, homogenize tissue or cell pellets in a suitable buffer containing an antioxidant (e.g., perchloric acid) to quench the reaction and precipitate proteins.

-

Centrifuge the samples to pellet the precipitated protein and collect the supernatant.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered sample onto the HPLC column.

-

Run the HPLC with the optimized mobile phase and flow rate.

-

The electrochemical detector is set at a potential that allows for the sensitive detection of dopamine and its oxidation products.

-

-

Quantification:

-

Identify the peaks corresponding to dopamine and its metabolites by comparing their retention times with those of known standards.

-

Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve.

-

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR (also known as Electron Paramagnetic Resonance or EPR) is a powerful technique for the direct detection of paramagnetic species, such as the dopamine semiquinone radical and superoxide radicals formed during autoxidation.[17][18][19]

Materials:

-

ESR spectrometer

-

Capillary tubes for aqueous samples

-

Dopamine solution

-

Spin trapping agent (e.g., DMPO - 5,5-dimethyl-1-pyrroline (B8520582) N-oxide) for detecting short-lived radicals like superoxide.

Procedure:

-

Prepare a solution of dopamine in the desired buffer.

-

If detecting superoxide, add the spin trapping agent DMPO to the solution. This will react with the superoxide radical to form a more stable spin adduct that can be detected by ESR.

-

Transfer the solution to a capillary tube.

-

Place the capillary tube in the ESR spectrometer's resonant cavity.

-

Record the ESR spectrum. The spectrum will show characteristic signals for the dopamine semiquinone radical or the DMPO-superoxide adduct.

-

The intensity of the ESR signal is proportional to the concentration of the radical species.

Quantification of Superoxide Production

The production of superoxide during dopamine autoxidation can be quantified using various methods, including the cytochrome c reduction assay or specific fluorescent probes. A highly specific method involves the use of dihydroethidium (B1670597) (DHE) followed by HPLC analysis.[20]

Materials:

-

Dihydroethidium (DHE)

-

Dopamine solution

-

Cell culture or tissue samples

-

HPLC system with a fluorescence detector

Procedure:

-

Incubate cells or tissue with DHE. DHE is cell-permeable and upon reaction with superoxide, it is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

After incubation, lyse the cells or homogenize the tissue.

-

Extract the fluorescent products using a suitable solvent (e.g., acetonitrile).

-

Analyze the extract by HPLC with fluorescence detection to separate and quantify 2-hydroxyethidium, which is a specific product of the reaction between DHE and superoxide.

Neurotoxicity Assay

The cytotoxic effects of dopamine autoxidation products can be assessed using various in vitro cell-based assays.

Materials:

-

Dopaminergic cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Dopamine solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

-

Plate reader

Procedure:

-

Plate the dopaminergic cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of dopamine for a specified period (e.g., 24 hours).

-

After the treatment period, remove the medium and add fresh medium containing the MTT reagent.

-

Incubate the cells for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Visualizations

The following diagrams illustrate key pathways and workflows related to the spontaneous autoxidation of dopamine.

References

- 1. mdpi.com [mdpi.com]

- 2. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unipv.it [iris.unipv.it]

- 5. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring this compound-Induced Dopaminergic Neurotoxicity Using Dopamine Functionalized Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Autoxidation of dopamine: a comparison of luminescent and spectrophotometric detection in basic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson’s Disease: Evidence, Tools, and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

- 17. mdpi.com [mdpi.com]

- 18. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Dopamine o-Quinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopamine (B1211576), a critical neurotransmitter in the central nervous system, undergoes oxidation to form the highly reactive molecule, dopamine o-quinone. This transformation is a key step in both the biosynthesis of neuromelanin and in the pathways leading to dopaminergic neurotoxicity, implicated in neurodegenerative diseases such as Parkinson's disease. Understanding the fundamental physicochemical properties of dopamine o-quinone is paramount for researchers and drug development professionals seeking to elucidate its biological roles and develop therapeutic interventions. This technical guide provides a comprehensive overview of the core physicochemical characteristics of dopamine o-quinone, detailed experimental methodologies for its study, and visualizations of associated signaling pathways.

Core Physicochemical Properties

Dopamine o-quinone is a highly unstable and reactive molecule, characterized by its electrophilic nature. Its reactivity stems from the ortho-quinone moiety, which readily participates in a variety of chemical reactions, including intramolecular cyclization and nucleophilic addition.

Stability and Reactivity

At physiological pH, dopamine o-quinone is exceedingly transient, with a half-life of approximately 4.7 seconds. It rapidly undergoes an intramolecular 1,4-Michael addition, a cyclization reaction, to form leukoaminochrome, which is subsequently oxidized to the more stable aminochrome (B613825).[1] This rapid cyclization is a critical determinant of its biological activity and limits its direct detection in vivo. The rate constant for this cyclization has been reported to be 0.147 s⁻¹ at physiological pH.[1]

The high electrophilicity of dopamine o-quinone makes it susceptible to attack by nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This covalent modification of proteins, or "quinonylation," can lead to the formation of protein adducts, altering their structure and function. This process is a key mechanism underlying the neurotoxic effects of dopamine oxidation.

Redox Potential

The redox potential of the dopamine/dopamine o-quinone couple is a crucial parameter governing its formation and reactivity. The standard redox potential for the two-electron oxidation of dopamine to dopamine o-quinone has been reported to be approximately +0.63 V versus the standard hydrogen electrode (SHE).[2] This relatively high positive potential indicates that dopamine can be readily oxidized under physiological conditions, particularly in the presence of oxidizing agents or enzymatic catalysts.

Quantitative Data Summary

The following tables summarize key quantitative physicochemical properties of dopamine o-quinone.

| Property | Value | Conditions | Reference |

| Molecular Formula | C₈H₉NO₂ | [3] | |

| Molecular Weight | 151.16 g/mol | [3] | |

| Half-life | 4.7 s | Physiological pH | [1] |

| Cyclization Rate Constant | 0.147 s⁻¹ | Physiological pH | [1] |

| Standard Redox Potential (Dopamine/Dopamine o-quinone) | ~ +0.63 V vs. SHE | [2] | |

| UV-Vis Absorption Maximum (in water) | ~395 nm | [4] |

Table 1: Key Physicochemical Properties of Dopamine o-Quinone.

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the accurate study of dopamine o-quinone. The following sections outline methodologies for its synthesis and characterization, as well as for investigating its biological effects.

Synthesis of Dopamine o-Quinone

Due to its instability, dopamine o-quinone is typically generated in situ for experimental use.

1. Enzymatic Synthesis using Tyrosinase:

Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of dopamine to dopamine o-quinone. This method mimics the physiological synthesis pathway.

-

Materials: Dopamine hydrochloride, Mushroom Tyrosinase (e.g., from Agaricus bisporus), Sodium phosphate (B84403) buffer (pH 6.0-7.0).

-

Procedure:

-

Prepare a solution of dopamine hydrochloride in sodium phosphate buffer at the desired concentration.

-

Equilibrate the dopamine solution to the reaction temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a stock solution of tyrosinase to the dopamine solution.

-

Monitor the formation of dopamine o-quinone and its subsequent products spectrophotometrically by scanning the UV-Vis spectrum, particularly the appearance of the peak around 395 nm for dopamine o-quinone and the subsequent appearance of the aminochrome peak at approximately 475 nm.[4][5]

-

2. Chemical Synthesis using Sodium Periodate (B1199274):

Sodium periodate (NaIO₄) is a strong oxidizing agent that can be used for the rapid and efficient generation of dopamine o-quinone.

-

Materials: Dopamine hydrochloride, Sodium periodate (NaIO₄), Phosphate buffer (pH 7.4).

-

Procedure:

-

Prepare a solution of dopamine hydrochloride in phosphate buffer.

-

Prepare a fresh stock solution of sodium periodate in the same buffer.

-

To initiate the oxidation, add the sodium periodate solution to the dopamine solution with vigorous stirring. An equimolar amount of NaIO₄ to dopamine is often used.[4]

-

The reaction is rapid, and the formation of dopamine o-quinone can be monitored by UV-Vis spectroscopy.[4]

-

Characterization of Dopamine o-Quinone

1. UV-Visible Spectrophotometry:

This technique is used to monitor the formation and subsequent reactions of dopamine o-quinone by observing changes in the absorption spectrum over time.

-

Instrumentation: A diode array UV-Vis spectrophotometer.

-

Procedure:

-

Generate dopamine o-quinone in a quartz cuvette using one of the synthesis methods described above.

-

Immediately begin recording the UV-Vis spectrum at regular time intervals (e.g., every few seconds).

-

Observe the appearance of the characteristic absorbance peak of dopamine o-quinone around 395 nm, followed by its decay and the concomitant increase in the absorbance of aminochrome around 475 nm.[4]

-

2. Cyclic Voltammetry:

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of dopamine and dopamine o-quinone. Fast-scan cyclic voltammetry (FSCV) is particularly useful for detecting the transient dopamine o-quinone.

-

Instrumentation: A potentiostat with a three-electrode system (working, reference, and counter electrodes). A carbon-fiber microelectrode is often used as the working electrode for FSCV.

-

Procedure:

-

Prepare a solution of dopamine in a suitable electrolyte buffer.

-

Place the electrodes in the solution.

-

Apply a potential waveform, scanning from a reducing potential to an oxidizing potential and back.

-

The oxidation of dopamine to dopamine o-quinone will be observed as an anodic peak in the forward scan, and the reduction of dopamine o-quinone back to dopamine will be seen as a cathodic peak in the reverse scan.[6] The peak potentials provide information about the redox potential.

-

3. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD):

HPLC-ECD is a highly sensitive method for the separation and quantification of dopamine and its metabolites, though direct detection of the highly reactive dopamine o-quinone is challenging.

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Procedure:

-

Prepare samples containing dopamine and its oxidation products.

-

Inject the sample into the HPLC system.

-

The separation is typically achieved using a mobile phase consisting of a buffer (e.g., phosphate or citrate) with an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

The electrochemical detector is set to a potential that will oxidize dopamine and its metabolites, allowing for their sensitive detection.[2][7]

-

Investigation of Biological Effects

1. Assessment of Protein Adduct Formation:

The covalent modification of proteins by dopamine o-quinone can be studied using techniques such as mass spectrometry.

-

Procedure:

-

Incubate a target protein (e.g., a cysteine-containing protein) with in situ generated dopamine o-quinone.

-

After the reaction, digest the protein into smaller peptides using a protease like trypsin.

-

Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Identify peptides that have been modified by the addition of a dopamine o-quinone moiety by searching for the corresponding mass shift in the MS/MS spectra.[8]

-

2. Measurement of Mitochondrial Dysfunction:

The impact of dopamine o-quinone on mitochondrial function can be assessed by measuring the oxygen consumption rate (OCR).

-

Instrumentation: An extracellular flux analyzer (e.g., Seahorse XF Analyzer).

-

Procedure:

-

Culture cells (e.g., SH-SY5Y neuroblastoma cells) in a specialized microplate.

-

Expose the cells to in situ generated dopamine o-quinone for a defined period.

-

Measure the OCR in real-time using the extracellular flux analyzer.

-

Sequentially inject mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial respiration, such as basal respiration, ATP production, and maximal respiration.[9][10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to dopamine o-quinone.

Conclusion

Dopamine o-quinone is a pivotal, albeit transient, intermediate in dopamine metabolism with significant implications for both normal physiological processes and the pathology of neurodegenerative diseases. Its high reactivity and short half-life present considerable challenges to its study. However, by employing a combination of in situ generation techniques and sensitive analytical methods, researchers can effectively probe its physicochemical properties and biological activities. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for scientists and drug development professionals to further investigate the complex roles of dopamine o-quinone and to explore novel therapeutic strategies targeting the pathways it governs.

References

- 1. PEMP lab [depts.washington.edu]

- 2. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. research.unipd.it [research.unipd.it]

- 5. mdpi.com [mdpi.com]

- 6. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 8. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]

- 9. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Dopamine Quinone: An In-Depth Technical Guide to its In Vitro Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Dopamine (B1211576) quinone (DAQ), a highly reactive metabolite of the neurotransmitter dopamine, stands at a critical juncture in cellular biochemistry. Its transient existence gives rise to a cascade of reactions with significant implications for both normal physiological processes, such as neuromelanin formation, and pathological conditions, notably the neurodegeneration observed in Parkinson's disease. Understanding the fundamental principles governing the stability and reactivity of dopamine quinone in vitro is paramount for researchers and drug development professionals seeking to unravel the complexities of dopamine metabolism and devise therapeutic strategies against related neurotoxic insults. This technical guide provides a comprehensive overview of the core chemical properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts: Stability and Intramolecular Reactions

The stability of this compound is profoundly influenced by the pH of its environment. At physiological pH, it is an exceedingly transient species, rapidly undergoing intramolecular cyclization.[1][2] This inherent instability is a crucial factor in its biological activity, dictating its subsequent reaction pathways.

At a pH below 2.0, this compound exhibits greater stability, allowing for its characterization.[3][4] It presents a distinct yellow color with an absorption maximum around 390 nm.[4] However, as the pH rises into the physiological range, the unprotonated amino group of the dopamine molecule readily attacks the quinone ring in an intramolecular 1,4-Michael addition.[5][6] This cyclization event is the rate-limiting step in the formation of aminochrome.[7]

The process begins with the formation of leucoaminochrome, which is subsequently oxidized to the more stable aminochrome.[1][4] Aminochrome can then undergo further rearrangement to 5,6-indolequinone, a precursor to neuromelanin.[2][8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the stability and reactivity of this compound and its derivatives in vitro. This data provides a framework for understanding the kinetics of the critical reactions involving this reactive molecule.

| Parameter | Value | Conditions | Reference(s) |

| This compound Cyclization Rate Constant | 0.15 s⁻¹ | Physiological pH | [1][2][8] |

| Dopamine Autoxidation Half-Life (pH 5.6) | 13.5 days | Aqueous solution | [7] |

| Dopamine Autoxidation Half-Life (pH 7.1) | 19.7 minutes | Aqueous solution | [7] |

| Dopamine Autoxidation Half-Life (pH 7.4) | 4.95 minutes | Aqueous solution | [7] |

| Dopamine Autoxidation Half-Life (pH 8.0) | 18.8 seconds | Aqueous solution | [7] |

| Aminochrome Rearrangement to 5,6-Indolequinone Rate Constant | 0.06 min⁻¹ | Physiological pH | [2] |

| Reaction of Cysteine with Dopaminoquinone (Adduct Decomposition Rate Constant, kcys) | 1830 ± 50 s⁻¹ | In vitro kinetic study | [9] |

| Reaction of Mercaptoacetic Acid with Dopaminoquinone (Adduct Decomposition Rate Constant, kmaa) | 69.3 ± 0.02 s⁻¹ | In vitro kinetic study | [9] |

| Equilibrium Constant for Cysteine-Dopaminoquinone Adduct Formation (Kcys) | (1.09 ± 0.02) × 10⁻³ | In vitro kinetic study | [9] |

| Equilibrium Constant for Mercaptoacetic Acid-Dopaminoquinone Adduct Formation (K1,maa) | (7.45 ± 0.11) × 10⁻³ | In vitro kinetic study | [9] |

| Half-life of N7Gua-Dopamine Quinone Adduct | 3 hours | In vitro reaction with DNA | [6] |

Reactivity with Nucleophiles: The Battle for this compound

The high electrophilicity of this compound makes it a prime target for cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH).[10][11][12] This reactivity represents a critical detoxification pathway but can also lead to the detrimental modification of essential proteins, contributing to cellular dysfunction.

Reaction with Cysteine and Glutathione

This compound readily reacts with the sulfhydryl group of cysteine and glutathione to form stable adducts, such as 5-S-cysteinyl-dopamine and 5-S-glutathionyl-dopamine.[11][13][14] This process, which can occur spontaneously or be catalyzed by enzymes like glutathione S-transferase M2-2 (GSTM2), effectively prevents the cyclization of this compound into the neurotoxic aminochrome.[4][13] The resulting glutathionyl-dopamine conjugate is resistant to further oxidation.[13]

The formation of these adducts serves as a protective mechanism by scavenging the reactive quinone. However, the covalent modification of cysteine residues within proteins by this compound can lead to their inactivation and has been implicated in the neurotoxicity associated with dopamine oxidation.[11][15]

Experimental Protocols

Precise and reproducible experimental protocols are essential for the in vitro study of this compound. Below are detailed methodologies for key experiments.

Generation of this compound In Vitro

Objective: To generate this compound in a controlled manner for subsequent reactivity and stability studies.

Method 1: Enzymatic Oxidation using Tyrosinase

-

Reagents:

-

Dopamine hydrochloride

-

Mushroom tyrosinase

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)[5]

-

-

Procedure:

-

Prepare a stock solution of dopamine hydrochloride in the sodium acetate buffer.

-

In a reaction vessel, combine the dopamine solution with a solution of mushroom tyrosinase. The final concentrations should be optimized for the specific experiment (e.g., 87 µM dopamine and 1 mg/mL tyrosinase).[5]

-

Incubate the reaction mixture at 37°C.[5]

-

Monitor the formation of this compound spectrophotometrically by measuring the absorbance at its characteristic wavelength (around 390 nm) in acidic conditions.[4]

-

Method 2: Chemical Oxidation using Sodium Metaperiodate

-

Reagents:

-

Dopamine hydrochloride

-

Sodium metaperiodate (NaIO₄)

-

Appropriate buffer (e.g., phosphate (B84403) buffer)

-

-

Procedure:

-

Dissolve dopamine hydrochloride in the chosen buffer.

-

Add a freshly prepared solution of sodium metaperiodate to the dopamine solution. The molar ratio of periodate (B1199274) to dopamine should be carefully controlled.

-

The reaction is typically rapid. The resulting this compound solution can be used immediately for further experiments.

-

Spectrophotometric Assay for this compound and its Reactions

Objective: To quantify the formation and consumption of this compound and its reaction products.

-

Instrumentation: UV-Vis Spectrophotometer.

-

Procedure for this compound Detection:

-

Procedure for Monitoring Reactions with Nucleophiles:

-

Initiate the reaction by adding a nucleophile (e.g., cysteine or glutathione) to a solution of freshly generated this compound.

-

Monitor the decrease in absorbance at 390 nm over time, which corresponds to the consumption of this compound.

-

Simultaneously, monitor the appearance of new absorbance peaks corresponding to the reaction products (e.g., cysteinyl-dopamine adducts).

-

High-Performance Liquid Chromatography (HPLC) for Analysis of Reaction Products

Objective: To separate and quantify dopamine, this compound adducts, and other reaction products.

-

Instrumentation: HPLC system equipped with a C18 reverse-phase column and an electrochemical detector (ECD) or a UV-Vis detector.

-

Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., phosphate or citrate (B86180) buffer) with an organic modifier like methanol (B129727) or acetonitrile. The exact composition should be optimized for the specific separation.

-

Sample Preparation:

-

Stop the in vitro reaction at desired time points, often by adding an acid (e.g., perchloric acid) to precipitate proteins and stabilize the analytes.

-

Centrifuge the sample to remove precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

-

-

Detection:

-

Electrochemical Detection (ECD): Highly sensitive for the detection of catechols like dopamine and its adducts. The working potential of the electrode should be optimized for maximum sensitivity.

-

UV-Vis Detection: Can be used to monitor the reaction products based on their specific absorbance wavelengths.

-

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex relationships and workflows involved in the study of this compound.

Caption: The oxidative pathway of dopamine to neuromelanin.

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. academic.oup.com [academic.oup.com]

- 3. Dopamine Oxidation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine Autoxidation Is Controlled by Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic evidence that cysteine reacts with dopaminoquinone via reversible adduct formation to yield 5-cysteinyl-dopamine: an important precursor of neuromelanin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Oxidation of DJ-1 Induced by 6-Hydroxydopamine Decreasing Intracellular Glutathione | PLOS One [journals.plos.org]

- 11. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glutathione transferase M2-2 catalyzes conjugation of dopamine and dopa o-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Reaction of oxidized dopamine with endogenous cysteine residues in the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Dopamine Quinone: A Critical Intermediate in Neuromelanin Synthesis and its Implications in Neurobiology

An In-depth Technical Guide

This whitepaper provides a comprehensive examination of dopamine (B1211576) quinone (DAQ) as a pivotal intermediate in the synthesis of neuromelanin (NM). It details the formation pathways, subsequent chemical transformations, and the dual role of DAQ in both neuroprotective sequestration and neurotoxic processes. This guide is intended for researchers, scientists, and drug development professionals engaged in neurobiology and the study of neurodegenerative diseases.

Introduction to Neuromelanin and Dopamine Quinone

Neuromelanin (NM) is a dark, complex pigment found predominantly in the catecholaminergic neurons of the human brain, particularly in the substantia nigra pars compacta and the locus coeruleus.[1] Its concentration increases with age, a process that is thought to serve a neuroprotective function by chelating metals and other xenobiotics.[1] However, the dysregulation of NM synthesis and the release of NM from dying neurons are strongly implicated in the pathology of Parkinson's disease (PD).[2][3]

At the heart of NM synthesis is this compound (DAQ), a highly reactive ortho-quinone formed from the oxidation of excess cytosolic dopamine.[4][5] The generation of DAQ is a critical branch point, leading either to the formation of stable NM polymer within specialized organelles or to a cascade of cytotoxic events that contribute to neuronal stress and degeneration.[4][6] Understanding the chemistry and biology of DAQ is therefore essential for elucidating the mechanisms of both age-related neuroprotection and disease-related neurodegeneration.

The Neuromelanin Synthesis Pathway

The biosynthesis of NM is a complex process that can proceed through both non-enzymatic and enzymatic routes, converting excess cytosolic dopamine into a stable polymeric structure.

Formation of this compound

The initial and rate-limiting step in NM synthesis is the oxidation of dopamine's catechol ring to form this compound.[4] This conversion can be triggered by several mechanisms:

-

Non-Enzymatic Auto-oxidation: In the presence of oxygen, excess cytosolic dopamine can spontaneously oxidize. This process is significantly accelerated by the presence of transition metals, particularly ferric iron (Fe³⁺), which is abundant in the substantia nigra.[1][7][8] This iron-mediated oxidation is considered a primary route for DAQ formation in vivo.[7][9][10]

-

Enzymatic Oxidation: While the enzyme tyrosinase is the primary catalyst for melanin (B1238610) synthesis in peripheral tissues, its role in the brain is debated.[2][11] Tyrosinase mRNA has been detected in the substantia nigra, but consistent evidence of the active protein is lacking.[11][12] Other enzymes, such as prostaglandin (B15479496) H synthase, have also been proposed to mediate dopamine oxidation.[2][13]

Downstream Reactions and Polymerization

Once formed, the highly electrophilic DAQ can undergo several competing reactions:

-

Intramolecular Cyclization (Eumelanin Pathway): At physiological pH, DAQ rapidly cyclizes via a 1,4-Michael addition to form aminochrome.[14][15] This reaction is very fast, with a reported rate of approximately 0.15 s⁻¹.[14] Aminochrome is then further oxidized and rearranged into 5,6-dihydroxyindole (B162784) (DHI) and its quinone form, 5,6-indolequinone.[14] This indolequinone is the direct precursor that polymerizes to form the eumelanin (B1172464) component of NM.[14]

-

Reaction with Cysteine (Pheomelanin Pathway): DAQ can react with nucleophilic sulfhydryl groups, most notably from the amino acid cysteine.[2][4] This reaction forms 5-S-cysteinyl-dopamine and other related adducts.[10][16] Subsequent oxidation and polymerization of these adducts contribute to the pheomelanin component of the final NM structure.

The resulting NM is a complex, heterogeneous polymer composed of both eumelanin and pheomelanin moieties, with associated lipids and proteins.[2][3]

Physicochemical and Kinetic Data

The reactivity and fate of this compound are governed by its chemical properties and the kinetics of its subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50673-96-6 | [17][18] |

| Molecular Formula | C₈H₉NO₂ | [17][18] |

| Molecular Weight | 151.165 g/mol | [17] |

| Boiling Point (Predicted) | 296.8°C at 760 mmHg | [17][19] |

| Density (Predicted) | 1.206 g/cm³ | [17][19] |

| pKa (Predicted) | 9.65 ± 0.10 | [17][19] |

| Canonical SMILES | C1=CC(=O)C(=O)C=C1CCN |[17] |

Table 2: Kinetic Parameters in Neuromelanin Synthesis

| Reaction | Rate Constant | Conditions | Source |

|---|---|---|---|

| DAQ Cyclization to Aminochrome | 0.15 s⁻¹ | Physiological pH | [14] |

| Aminochrome Rearrangement to 5,6-Indolequinone | 0.06 min⁻¹ | In vitro oxidation |[14] |

The Dichotomous Role of this compound in Neurobiology

DAQ is not merely a passive intermediate; its high reactivity gives it a dual role, contributing to both protective and pathological processes within the neuron.

Neuroprotective Role

The primary neuroprotective function associated with DAQ is its role as a precursor to NM. The synthesis of NM effectively sequesters excess, potentially toxic cytosolic dopamine, preventing it from generating reactive oxygen species (ROS) or forming harmful adducts.[3][4] By converting reactive catechols into a stable, polymerized pigment stored within specialized organelles, the NM pathway serves as a crucial detoxification mechanism.[3]

Neurotoxic Mechanisms

When not efficiently channeled into the NM synthesis pathway, DAQ can inflict significant cellular damage through multiple mechanisms:

-

Protein Modification: As a potent electrophile, DAQ readily reacts with nucleophilic residues on proteins, particularly cysteine, forming stable covalent adducts known as "quinoproteins".[6][20] This modification can irreversibly alter protein structure and inhibit function. Key targets include tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), Parkin (an E3 ubiquitin ligase), and mitochondrial proteins, leading to enzymatic inhibition and mitochondrial dysfunction.[6][21][22]

-

Interaction with α-Synuclein: DAQ interacts with α-synuclein, a protein central to PD pathology. This interaction can inhibit the formation of mature amyloid fibrils but stabilizes soluble, prefibrillar oligomeric species that are considered to be the primary neurotoxic form of α-synuclein.[23][24][25]

-

Generation of Oxidative Stress: The redox cycling of DAQ and its downstream products, such as aminochrome, can generate superoxide (B77818) radicals and other ROS, contributing to a state of chronic oxidative stress that damages lipids, proteins, and DNA.[6][21][26]

Experimental Methodologies

The study of this compound requires specific experimental protocols to generate and detect this reactive intermediate and its downstream products.

In Vitro Generation and Analysis of this compound

Protocol 1: Enzymatic Generation of DAQ for DNA Adduct Studies This protocol is adapted from studies investigating the reaction of DAQ with DNA.[15][27]

-

Reaction Mixture Preparation: Prepare a 10 mL reaction mixture containing 3 mM calf thymus DNA in 0.1 M sodium acetate (B1210297) buffer, pH 5.0. The acidic pH slows the intramolecular cyclization of DAQ, making it more available for intermolecular reactions.[27]

-

Initiation: Add 87 µM dopamine and 1 mg of mushroom tyrosinase (~3,600 units) to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for 10 hours to allow for the enzymatic oxidation of dopamine to DAQ and its subsequent reaction with DNA.

-

Adduct Isolation: Precipitate the DNA using cold ethanol. Centrifuge to pellet the DNA.

-

Analysis: Collect the supernatant, which contains the depurinated adducts (e.g., DA-6-N7Gua). Analyze the supernatant using techniques such as HPLC or LC-MS to identify and quantify the adducts.[15]

Cellular Models for Neuromelanin Studies

Protocol 2: Induction of Neuromelanin-like Pigment in Cell Culture Neuroblastoma cell lines like SH-SY5Y or pheochromocytoma PC12 cells are commonly used to model NM synthesis.[11][28]

-

Cell Culture: Culture SH-SY5Y or PC12 cells under standard conditions.

-

Induction: Expose the cells to a precursor such as L-DOPA (e.g., 50-200 µM) or a combination of dopamine (e.g., 150 µM) and Fe²⁺ (e.g., 40-80 µM) for an extended period (24-72 hours).[11][28]

-

Observation: Monitor the cells for the appearance of dark, pigmented granules using light and electron microscopy. The accumulation of these granules indicates the formation of an NM-like pigment.

-

Toxicity Assessment: Measure cell viability (e.g., LDH or MTT assay) and markers of oxidative stress (e.g., ROS production, lipid peroxidation) to correlate pigment formation with cellular health.[28]

Quantitative Analysis of DAQ Reactivity

The reactivity of DAQ can be quantified by measuring the inhibition of its adduct formation in the presence of antioxidants.

Table 3: Inhibition of this compound-DNA Adduct Formation by Antioxidants Data summarized from tyrosinase-activated dopamine reacted with calf-thymus DNA in the presence of antioxidants.[15]

| Antioxidant | Molar Ratio (Antioxidant:DA) | Inhibition of N3Ade Adduct | Inhibition of N7Gua Adduct |

|---|---|---|---|

| Dihydrolipoic Acid | 1:0.1 | 8% | 11% |

| 1:1 | 34% | 36% | |

| 1:3 | 61% | 58% | |

| Resveratrol (B1683913) | 1:0.1 | 24% | 24% |

| 1:0.3 | 54% | 54% | |

| 1:1 | 75% | 75% |

| | 1:3 | 89% | 89% |

Implications for Drug Development

The central role of this compound in both protective and toxic pathways makes it an attractive target for therapeutic intervention in neurodegenerative diseases.

-

Inhibition of DAQ Formation: Strategies aimed at reducing the pool of cytosolic dopamine available for oxidation are promising. This includes enhancing the activity of the vesicular monoamine transporter 2 (VMAT2), which sequesters dopamine into synaptic vesicles.[3][5]

-

Antioxidant Therapy: Compounds that can either prevent the oxidation of dopamine or directly scavenge the resulting quinone could mitigate toxicity.[29] As shown in Table 3, antioxidants like N-acetylcysteine (a cysteine donor) and resveratrol have demonstrated a potent ability to block the formation of DAQ-mediated adducts and may hold therapeutic potential.[15][27]

-

Modulation of Iron Homeostasis: Given the critical role of iron in catalyzing dopamine oxidation, iron chelators that can safely reduce the pool of redox-active iron in the substantia nigra represent another viable therapeutic avenue.[7][30]

Conclusion

This compound is a highly significant, yet transient, intermediate at the crossroads of neuroprotection and neurodegeneration. Its efficient conversion into neuromelanin represents a vital detoxification process for dopaminergic neurons. However, when this pathway is overwhelmed or dysregulated, this compound can initiate multiple toxic cascades, including protein modification, stabilization of harmful α-synuclein oligomers, and the generation of oxidative stress. A thorough understanding of the factors that govern the fate of this compound is critical for developing novel therapeutic strategies aimed at preserving neuronal health and slowing the progression of diseases like Parkinson's. Future research focusing on the precise regulation of DAQ metabolism in vivo will be essential for translating these insights into effective clinical interventions.

References

- 1. Neuromelanin - Wikipedia [en.wikipedia.org]

- 2. Substantia nigra neuromelanin: structure, synthesis, and molecular behaviour | Molecular Pathology [mp.bmj.com]

- 3. Neuromelanins in brain aging and Parkinson's disease: synthesis, structure, neuroinflammatory, and neurodegenerative role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intraneuronal dopamine-quinone synthesis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chapter - Dopamine-Mediated Oxidative Stress Associated with Neurodegeneration in Parkinson Disease | Bentham Science [benthamscience.com]

- 7. academic.oup.com [academic.oup.com]

- 8. INTERACTIONS OF IRON, DOPAMINE AND NEUROMELANIN PATHWAYS IN BRAIN AGING AND PARKINSON'S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 11. Substantia nigra neuromelanin: structure, synthesis, and molecular behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Does tyrosinase exist in neuromelanin-pigmented neurons in the human substantia nigra? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine | Journal of Neuroscience [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. Formation of this compound-DNA Adducts and their Potential Role in the Etiology of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. α-Synuclein and Dopamine Metabolites DOPAL and DOPAC: A Pathway to New Synthetic Neuromelanin Models [sciltp.com]

- 17. This compound|lookchem [lookchem.com]

- 18. CAS 50673-96-6: this compound | CymitQuimica [cymitquimica.com]

- 19. This compound CAS#: 50673-96-6 [m.chemicalbook.com]

- 20. This compound Formation and Protein Modification Associated with the Striatal Neurotoxicity of Methamphetamine: Evidence against a Role for Extracellular Dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role of Oxidative Stress in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dopamine- or L-DOPA-induced neurotoxicity: the role of this compound formation and tyrosinase in a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Dopamine quinones interact with alpha-synuclein to form unstructured adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dopamine induces soluble α-synuclein oligomers and nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The usual suspects, dopamine and alpha synuclein, conspire to cause neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Formation of this compound-DNA adducts and their potential role in the etiology of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Iron contributes to the formation of catechol isoquinolines and oxidative toxicity induced by overdose dopamine in dopaminergic SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Approaches to prevent this compound-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Iron-mediated generation of the neurotoxin 6-hydroxythis compound by reaction of fatty acid hydroperoxides with dopamine: a possible contributory mechanism for neuronal degeneration in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Neurotoxicity: A Technical Guide to Dopamine Quinone and the Generation of Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of dopamine (B1211576) quinone (DAQ) in the generation of reactive oxygen species (ROS), a key process implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease.[1][2] Understanding the mechanisms of DAQ formation and its subsequent production of ROS is paramount for developing effective therapeutic strategies against dopamine-related neurotoxicity.

The Chemistry of Dopamine Quinone Formation

Dopamine (DA), a crucial catecholamine neurotransmitter, is inherently unstable and susceptible to oxidation, leading to the formation of highly reactive this compound.[3][4] This conversion can occur through two primary pathways: enzymatic oxidation and auto-oxidation.

Enzymatic Oxidation: Several enzymes can catalyze the oxidation of dopamine to DAQ. These include:

-

Tyrosinase: This enzyme rapidly oxidizes excess cytosolic dopamine.[5][6]

-

Cyclooxygenase (COX): Both COX-1 and COX-2 can mediate the oxidation of dopamine.[5][7]

-

Prostaglandin H synthase: This enzyme has been shown to oxidize DA and increase the formation of protein-dopamine adducts.[8]

-

Other enzymes: Lipoxygenase and xanthine (B1682287) oxidase also contribute to dopamine oxidation.[8]

Auto-oxidation: In the presence of oxygen, dopamine can spontaneously oxidize.[3][9] This process is significantly accelerated by the presence of transition metals like ferric iron (Fe³⁺) and copper (Cu²⁺).[3][10] The auto-oxidation of dopamine generates not only DAQ but also various free radicals as byproducts.[3]

Generation of Reactive Oxygen Species from this compound

The formation of DAQ is intrinsically linked to the production of ROS, which are highly reactive molecules that can inflict significant damage on cellular components.[4][9] The primary ROS generated during this process include:

-

Superoxide (O₂⁻): Formed during the oxidation of dopamine.[11]

-

Hydrogen Peroxide (H₂O₂): A product of both dopamine auto-oxidation and its enzymatic degradation by monoamine oxidase (MAO).[4][5][11]

-

Hydroxyl Radical (•OH): The most reactive of the ROS, it can be formed from H₂O₂ in the presence of transition metals via the Fenton reaction.[5][11]

These ROS contribute to a state of oxidative stress, where the cellular antioxidant defense mechanisms are overwhelmed, leading to damage to lipids, proteins, and DNA.[4]

Signaling Pathways and Cellular Consequences

The generation of DAQ and subsequent ROS production triggers a cascade of deleterious cellular events.

Key consequences include:

-

Protein Modification: DAQ is a highly electrophilic molecule that readily reacts with nucleophilic groups on proteins, particularly the sulfhydryl groups of cysteine residues.[11] This leads to the formation of adducts like 5-cysteinyl-dopamine, which can inactivate proteins and disrupt their function.[6][11]

-

Mitochondrial Dysfunction: DAQ has been shown to inactivate mitochondrial complexes I, III, and V, impairing cellular respiration and energy production.[12]

-

Neurotoxicity: The culmination of oxidative stress, protein dysfunction, and mitochondrial damage leads to neuronal cell death, a hallmark of neurodegenerative diseases.[1][13]

Quantitative Data on this compound and ROS Generation

The following tables summarize key quantitative data from the literature, providing a comparative overview of reaction rates and cellular responses.

| Parameter | Value | Environment | Reference |

| Rate Constant (Dopamine + •OH) | 1.40 × 10¹⁰ M⁻¹ s⁻¹ | Aqueous | [14] |

| Rate Constant (Dopamine + •OOH) | 2.23 × 10⁵ M⁻¹ s⁻¹ | Aqueous | [14][15] |

| Rate Constant (Dopamine + •OOH) | 8.16 × 10⁵ M⁻¹ s⁻¹ | Lipidic | [14][15] |

| Table 1: Reaction Rate Constants of Dopamine with Reactive Oxygen Species. |

| Cell Line | Treatment | Concentration | Effect | Reference |

| Rat Striatum | Methamphetamine | 4 x 10 mg/kg | 284% increase in Cysteinyl-DA at 2 hr | [11] |

| LLC & A549 | Juglone (1,4-naphthoquinone) | 2, 4, 8 µM | Significant increase in DCF fluorescence | [16] |

| PC12 & SH-SY5Y | Menadione (1,4-naphthoquinone) | Various | Dose-dependent increase in ROS | [16] |

| Table 2: In Vitro and In Vivo Effects on Dopamine Oxidation and ROS Production. |

Experimental Protocols